molecular formula C31H52O11 B1631215 1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose CAS No. 220017-47-0

1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose

Cat. No.: B1631215
CAS No.: 220017-47-0
M. Wt: 600.7 g/mol
InChI Key: PLXCBOJERHYNCS-AUGMSIGLSA-N
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Description

1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose is a synthetic compound . It is widely employed in the manufacture of drug delivery systems . It presents remarkable properties in enhancing the solubility and stability of therapeutic agents, thereby ameliorating their efficacy .


Molecular Structure Analysis

The molecular formula of this compound is C31H52O11 . Its molecular weight is 600.74 .


Physical and Chemical Properties Analysis

This compound is a solid at 20°C . Its melting point ranges from 167.0 to 171.0 °C . The specific rotation [a]20/D is +37.0 to +43.0 deg (C=1, CHCl3) .

Scientific Research Applications

Synthesis and Chemical Behavior

  • A study by Tomić et al. (2003) explored the synthesis of methyl O-pivaloyl-alpha-D-mannopyranosides, focusing on their intramolecular migrations and enzymic hydrolysis. The research highlighted the transformation of 3,6-di-O-pivaloyl derivative to its 2,6-di-O-pivaloyl analogue under neutral conditions, demonstrating the substrate's reactivity towards esterases present in rabbit serum (Tomić, Petrović, & Matanović, 2003).

Glycosylation Techniques

  • Osswald et al. (2003) reported on the regioselective glycosylation of glucosamine and galactosamine derivatives using O-pivaloyl galactosyl donors. This method facilitated the synthesis of precursor structures of Thomsen-Friedenreich antigen disaccharide and lactolactosamine disaccharides, highlighting the utility of pivaloyl-protected galactopyranose in glycosylation reactions (Osswald, Lang, Friedrich-Bochnitschek, Pfrengle, & Kunz, 2003).

Glycodendrimers and Biochemical Interactions

  • Research by Touaibia et al. (2007) involved the synthesis of mannosylated G(0) dendrimers with high affinities to Escherichia coli FimH, using pentaerythritol and bis-pentaerythritol scaffolds. These glycodendrimers demonstrated potent inhibitory capabilities against the binding of E. coli to erythrocytes, showcasing the potential of mannosylated dendrimers in biomedical applications (Touaibia, Wellens, Shiao, Wang, Sirois, Bouckaert, & Roy, 2007).

Future Directions

1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose has potential therapeutic applications in various diseases such as cancer, diabetes, and microbial infections . It’s also used for the preparation of glycopyranoside phosphates for the study of T-lymphocyte mediated inflammatory diseases .

Properties

IUPAC Name

[(2R,3R,4S,5S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20+,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXCBOJERHYNCS-AUGMSIGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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